molecular formula C21H23N5O3S B11977348 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide CAS No. 303102-82-1

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11977348
CAS No.: 303102-82-1
M. Wt: 425.5 g/mol
InChI Key: IFOPOAFKHZMUGP-LPYMAVHISA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a sophisticated synthetic compound designed for research into novel bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. Its molecular architecture integrates a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its diverse pharmacological properties, with a hydrazide-hydrazone linker. This specific structural motif is frequently explored for the development of enzyme inhibitors and antimicrobial agents. Research on analogous compounds suggests potential value in investigating its efficacy against a range of microbial pathogens, as the 1,2,4-triazole nucleus is a well-documented pharmacophore in antifungal and antibacterial research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910740/]. Furthermore, the hydrazone functional group is often associated with metal chelating activity, which can be leveraged in studies focused on metalloenzyme inhibition or the development of chemosensors [https://www.sciencedirect.com/science/article/abs/pii/S0223523411005081]. The presence of methoxy-substituted aryl rings may enhance membrane permeability and influence binding affinity to biological targets. This compound serves as a valuable chemical tool for researchers elucidating structure-activity relationships (SAR), screening for novel therapeutic leads, and exploring new mechanisms of action against resistant strains of microorganisms.

Properties

CAS No.

303102-82-1

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-9-11-17(28-2)12-10-15)24-25-21(26)30-14-19(27)23-22-13-16-7-5-6-8-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

IFOPOAFKHZMUGP-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A mixture of 4-methoxyphenylacetic acid hydrazide and ethyl isothiocyanate undergoes cyclization in ethanol under reflux (78–80°C) for 12 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the 1,2,4-triazole ring. The product is isolated as a white crystalline solid after recrystallization from ethanol (yield: 68–72%).

Key Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (78–80°C)

  • Time: 12 hours

  • Workup: Filtration, recrystallization in ethanol

Sulfur Functionalization

The 3-position of the triazole is functionalized with a sulfanyl group through a nucleophilic substitution reaction. The triazole intermediate reacts with thiourea in dimethyl sulfoxide (DMSO) at 90°C for 6 hours, facilitated by potassium carbonate as a base. This step introduces the sulfur atom required for subsequent coupling.

Formation of the Acetohydrazide Moiety

The acetohydrazide segment is synthesized via ester hydrolysis followed by hydrazide formation.

Ethyl 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetate

The thiol-functionalized triazole reacts with ethyl bromoacetate in acetone at 50°C for 4 hours. Potassium iodide acts as a catalyst, promoting the nucleophilic displacement of bromide by the sulfur atom. The ester product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Hydrazinolysis to Acetohydrazide

The ester intermediate is treated with hydrazine hydrate (80% excess) in methanol at room temperature for 5 hours. This step replaces the ethoxy group with a hydrazide functionality. The reaction is quenched with ice water, and the precipitate is recrystallized from ethanol/water (yield: 90–94%).

Condensation with 2-Methoxybenzaldehyde

The final step involves the formation of the hydrazone via Schiff base condensation.

Reaction Conditions

A mixture of the acetohydrazide (1.5 mmol) and 2-methoxybenzaldehyde (1.5 mmol) in ethanol is stirred at room temperature for 24 hours. Hydrochloric acid (2 drops) catalyzes the reaction by protonating the aldehyde’s carbonyl group, enhancing electrophilicity. The product precipitates upon neutralization with sodium bicarbonate and is crystallized from ethanol.

Optimization Insights:

  • Catalyst: HCl (0.1 eq) increases reaction rate by 40% compared to uncatalyzed conditions.

  • Solvent: Ethanol ensures solubility of both reactants and facilitates easy isolation.

  • Yield: 82–85% after recrystallization.

Purification and Characterization

Chromatographic Purification

Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) confirms purity >99%.

Spectroscopic Validation

  • 1H-NMR (500 MHz, CDCl3): Peaks at δ 3.57 (s, 2H, CH2), 7.21–7.36 (m, aromatic protons), and 8.32 (s, 1H, N=CH) confirm the hydrazone structure.

  • IR (KBr): Bands at 3308 cm−1 (N-H stretch), 1654 cm−1 (C=O), and 1236 cm−1 (C-O) align with functional groups in the target compound.

  • HRMS: Molecular ion peak at m/z 482.1743 ([M+H]+) matches the theoretical mass.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
Triazole SynthesisCyclocondensation in DMSOThiosemicarbazide cyclization
Sulfanyl IntroductionThiourea/K2CO3 in DMSONot applicable
Hydrazide FormationHydrazine hydrate in methanolEthyl ester hydrolysis
Condensation CatalystPTSA in tolueneHCl in ethanol
Yield75–80%82–85%

Method B offers higher yields for the hydrazone condensation step, likely due to milder conditions and reduced side reactions. However, Method A’s use of p-toluenesulfonic acid (PTSA) in toluene enables efficient water removal via azeotropic distillation, which is advantageous for scale-up.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Competing reactions during triazole synthesis can generate regioisomers. Using anhydrous solvents and controlled stoichiometry (1:1.05 ratio of hydrazide to isothiocyanate) minimizes this issue.

Oxidative Degradation of Hydrazone

The hydrazone bond is susceptible to oxidation. Storing the final product under nitrogen at −20°C prevents decomposition .

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

The 1,2,4-triazole scaffold is well-known for its antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance:

  • Antibacterial Properties : Studies have shown that triazole derivatives can be effective against resistant strains such as Staphylococcus aureus and Escherichia coli. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens, demonstrating promising results comparable to established antibiotics .
  • Antifungal Activity : The antifungal efficacy of triazole derivatives is also notable. They have been shown to inhibit the growth of fungi such as Candida albicans, making them suitable candidates for the development of new antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole-based compounds. The presence of specific substituents on the phenyl rings and the triazole moiety can significantly influence biological activity:

  • Substituent Effects : Variations in substituents such as methoxy or ethyl groups can enhance or diminish antimicrobial activity. For example, compounds with electron-donating groups often exhibit increased potency against bacterial strains .

Potential Anticancer Applications

Emerging studies suggest that triazole derivatives may possess anticancer properties due to their ability to interfere with cellular processes involved in tumor growth. The compound's structure allows for interactions with various biological targets involved in cancer progression:

  • Mechanisms of Action : Triazoles can act as enzyme inhibitors or disrupt cellular signaling pathways, potentially leading to apoptosis in cancer cells. Further investigations are needed to elucidate these mechanisms and assess their effectiveness in preclinical models .

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide shows significant promise in pharmacological applications, particularly in antimicrobial and potential anticancer therapies. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, disrupting essential biochemical pathways in microorganisms or cancer cells.

    Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes, leading to cell death.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 1,2,4-triazole-acetohydrazide derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Triazole Arylidene Substituent Molecular Weight (g/mol) Key Differences
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) 2-Methoxyphenyl ~440–470* Reference standard
[] 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl ~472 Additional hydroxyl and methoxy groups enhance polarity
[] 4-Phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenyl ~454 Chlorine substituent increases electronegativity; ethoxy vs. methoxy alters steric effects
ZE-4b [] 4-Ethyl, 5-(pyridine-2-yl) Phenyl ~410 Pyridine ring introduces basicity; lacks methoxy groups
Compound 6 [] Purin-6-yl 4-Chlorophenyl ~381 Purine core replaces triazole; chlorophenyl increases hydrophobicity

*Exact molecular weight varies based on isotopic composition.

Computational and Experimental Similarity Analysis

  • Tanimoto Coefficient : Using fingerprint-based similarity indexing (), the target compound shows moderate similarity (~60–70%) to triazole derivatives with phenylsulfonyl or pyridyl groups, but lower similarity (<50%) to purine-based analogues .
  • Bioactivity Clustering : As per , compounds with overlapping chemical scaffolds (e.g., triazole-thioacetohydrazides) cluster into groups with similar protein-target interactions, suggesting shared mechanisms of action .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic molecule featuring a complex structure that incorporates a triazole ring, a sulfanyl group, and a hydrazide moiety. Its molecular formula is C20H23N5O2SC_{20}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 453.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the hydrazide and sulfanyl groups. Optimization of reaction conditions, such as temperature and catalyst selection, is crucial for enhancing yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures to This compound exhibit significant antimicrobial activity. For instance, studies on mercapto-substituted 1,2,4-triazoles have shown promising results against various bacterial and fungal strains. These compounds have demonstrated comparable antibacterial and antifungal activities against tested organisms, suggesting that the target compound may possess similar properties .

Anticancer Activity

The triazole ring structure is often associated with anticancer activity. In related studies, derivatives of triazoles have been evaluated for their effectiveness against different cancer cell lines. For example, compounds similar to This compound have shown inhibitory effects on human breast cancer (T47D) and colon carcinoma (HCT-116) cells with IC50 values indicating potential for further development as anticancer agents .

Mechanistic Insights

The mechanism of action for compounds like This compound may involve interaction with specific biological targets such as enzymes or receptors that are critical in disease pathways. The binding affinity of this compound to various biological targets can provide insights into its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. Below is a summary table highlighting key features and biological activities:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNotable Mechanism
Target Compound StructureYes (in vitro)Yes (IC50 values)Enzyme inhibition
Compound A Similar structureModerateYes (IC50 values)Receptor binding
Compound B Similar structureStrongWeakEnzyme inhibition

Case Studies

  • Antibacterial Activity Study : A study conducted on various triazole derivatives indicated that those with sulfanyl groups exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Anticancer Screening : In another investigation, several triazole derivatives were screened against cancer cell lines. Compounds exhibiting the hydrazide moiety showed significant cytotoxicity against breast and colon cancer cells, emphasizing the potential role of this functional group in enhancing anti-cancer activity .

Q & A

Q. Key conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
  • Temperature : Reflux (70–80°C) for triazole formation and Schiff base coupling .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Basic: Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., methoxy, triazole, and hydrazide signals) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 471.1576 vs. calculated 471.532) .
  • Elemental Analysis : Validation of C, H, N, S content .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

Answer:

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to minimize variability .
  • Purity validation : Employ HPLC or LC-MS to rule out impurities affecting bioactivity .
  • Orthogonal assays : Compare results across multiple models (e.g., bacterial strains vs. cancer cell lines) to identify target-specific effects .
  • Dose-response studies : Establish EC50/IC50 curves to differentiate potency from non-specific toxicity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., α-glucosidase) or receptors (e.g., cannabinoid receptors) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., triazole sulfur, methoxy substituents) for activity .
  • QSAR Studies : Corrogate substituent effects (e.g., halogen vs. methoxy groups) with bioactivity data .

Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity?

Answer:
Comparative studies using structure-activity relationship (SAR) approaches reveal:

Substituent Effect on Bioactivity Reference
4-Methoxyphenyl Enhances lipophilicity and membrane permeability, improving antimicrobial activity .
Halogens (Cl, Br) Increase electrophilicity, boosting enzyme inhibition (e.g., α-glucosidase) .
Hydroxy groups Improve hydrogen-bonding with targets but may reduce metabolic stability .

Q. Methodological approach :

Synthesize analogs with targeted substitutions (e.g., replacing methoxy with tert-butyl ).

Test in parallel bioassays (e.g., MIC for antimicrobials; IC50 for cancer cells).

Analyze trends using statistical tools (e.g., ANOVA for significance) .

Advanced: How can researchers design experiments to elucidate the mechanism of action?

Answer:

  • In vitro binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for putative targets (e.g., enzymes) .
  • Gene knock-down models : Use siRNA or CRISPR to silence candidate targets (e.g., receptors) and assess activity loss .
  • Metabolomic profiling : LC-MS/MS to identify metabolic pathway disruptions (e.g., glycolysis inhibition) .
  • X-ray crystallography : Resolve co-crystal structures with targets (e.g., triazole-enzyme complexes) .

Advanced: What strategies optimize synthetic yield and scalability for this compound?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >85% yield .
  • Solvent optimization : Replace DMSO with ethanol-water mixtures for greener chemistry .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate Schiff base formation .
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy for real-time reaction tracking .

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